2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as pyrrole, azetidine, oxadiazole, and pyridine, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound “2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine” could potentially target enzymes or receptors in the body due to its complex structure. The pyrrole and oxadiazole groups in the compound are often seen in drugs with various biological activities .
Mode of Action
The compound might interact with its targets by forming bonds with active sites on the target molecules. The pyrrole group could potentially participate in hydrogen bonding, while the oxadiazole group might be involved in pi stacking interactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of functional groups. For instance, the pyrrole group in the compound could potentially enhance its solubility, affecting its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and oxadiazole intermediates, followed by their coupling with the azetidine and pyridine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- ([4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid
Uniqueness
2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine stands out due to its combination of multiple heterocyclic rings and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(15-6-8-17(9-7-15)25-11-3-4-12-25)26-13-16(14-26)20-23-19(24-28-20)18-5-1-2-10-22-18/h1-12,16H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDJPPLCLBHCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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